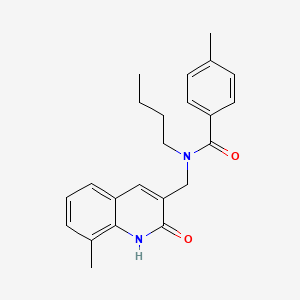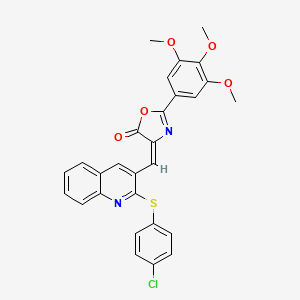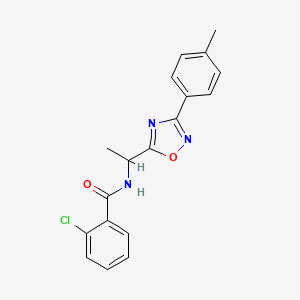
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methylbenzamide, commonly known as BMH-21, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMH-21 belongs to the class of benzamides and is known to exhibit anticancer properties.
Wirkmechanismus
The exact mechanism of action of BMH-21 is not fully understood. However, it has been reported to inhibit the activity of DNA helicase, an enzyme that is involved in DNA replication and repair. Inhibition of DNA helicase activity leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BMH-21 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, BMH-21 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMH-21 is its potent anticancer activity against a wide range of cancer cell lines. However, one of the limitations of BMH-21 is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
Several future directions for the research on BMH-21 can be identified. Firstly, more studies are needed to elucidate the exact mechanism of action of BMH-21. Secondly, the development of more efficient synthesis methods for BMH-21 is required to improve its solubility and bioavailability. Thirdly, the potential of BMH-21 as a sensitizer for chemotherapy and radiation therapy needs to be further explored. Lastly, the in vivo efficacy of BMH-21 needs to be evaluated in animal models of cancer.
Conclusion:
In conclusion, BMH-21 is a synthetic compound that exhibits potent anticancer properties. Its mechanism of action involves the inhibition of DNA helicase activity, which leads to the accumulation of DNA damage and ultimately results in cell death. BMH-21 has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. However, the poor solubility of BMH-21 remains a major limitation. Further research is needed to elucidate the exact mechanism of action of BMH-21 and to evaluate its in vivo efficacy in animal models of cancer.
Synthesemethoden
The synthesis of BMH-21 involves the reaction of 4-methylbenzoic acid with butylamine, followed by the reaction of the resulting amide with 2-hydroxy-8-methylquinoline. The final product is obtained after purification by column chromatography. The synthesis method of BMH-21 has been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
BMH-21 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. BMH-21 has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-butyl-4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)18-11-9-16(2)10-12-18)15-20-14-19-8-6-7-17(3)21(19)24-22(20)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVPWANIAJPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)










![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

